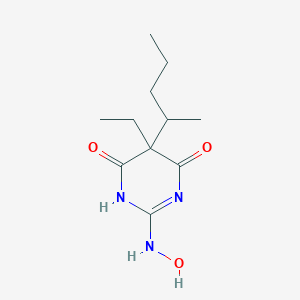
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione
Descripción general
Descripción
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione, also known as EHPD, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields. EHPD is a pyrimidine derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has shown potential applications in various scientific research areas. It has been studied for its anti-inflammatory, anticancer, and antiviral activities. 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has been found to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
Mecanismo De Acción
The mechanism of action of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the expression of anti-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has been shown to have biochemical and physiological effects on various cell types. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which can contribute to the prevention of oxidative stress and inflammation. 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione in lab experiments is its relatively low toxicity compared to other compounds. It has also been shown to have high stability and solubility, which makes it easier to work with. However, one of the limitations of using 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione. One potential area of research is the development of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione derivatives with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the molecular targets of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione and its mechanism of action in different cell types. Furthermore, the potential use of 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione in combination with other drugs for the treatment of various diseases should also be explored.
Conclusion:
In conclusion, 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione is a pyrimidine derivative that has shown potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione are needed to fully understand its potential as a therapeutic agent.
Propiedades
Número CAS |
102856-34-8 |
|---|---|
Nombre del producto |
5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione |
Fórmula molecular |
C11H19N3O3 |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
5-ethyl-2-hydroxyimino-5-pentan-2-yl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H19N3O3/c1-4-6-7(3)11(5-2)8(15)12-10(14-17)13-9(11)16/h7,17H,4-6H2,1-3H3,(H2,12,13,14,15,16) |
Clave InChI |
NUSFMNUYSBYLOQ-UHFFFAOYSA-N |
SMILES isomérico |
CCCC(C)C1(C(=O)NC(=NC1=O)NO)CC |
SMILES |
CCCC(C)C1(C(=O)NC(=NO)NC1=O)CC |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=NC1=O)NO)CC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

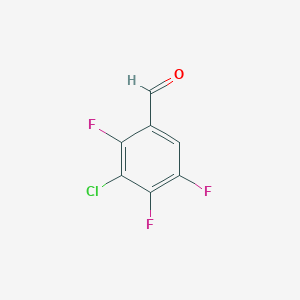
![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
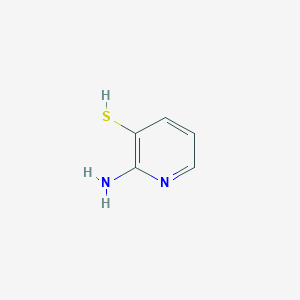
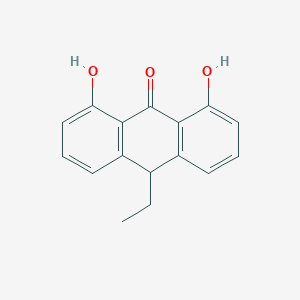
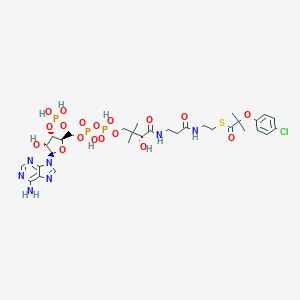

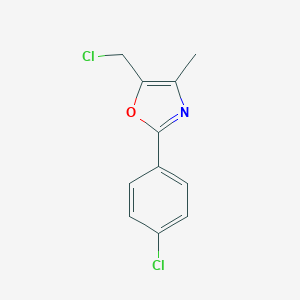
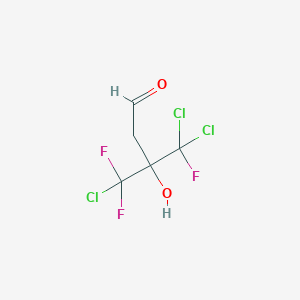
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
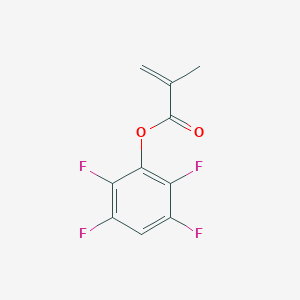
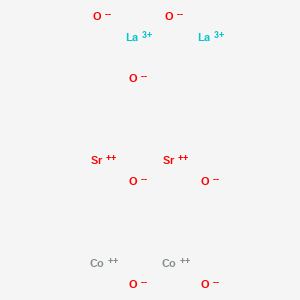
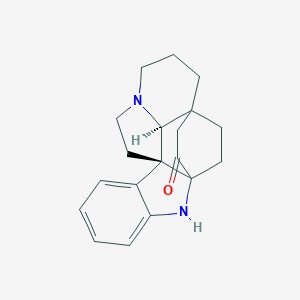
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)